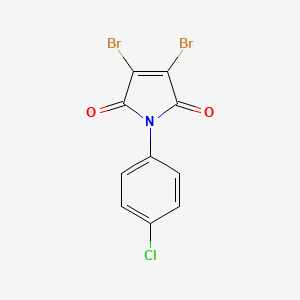![molecular formula C18H26BNO3 B1406703 N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide CAS No. 799293-93-9](/img/structure/B1406703.png)
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide
Übersicht
Beschreibung
“N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide” is a complex organic compound. It contains a cyclopentanecarboxamide group, a phenyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through coupling reactions. For example, the boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The phenyl group is a planar, aromatic ring, while the cyclopentanecarboxamide group is a five-membered ring with an amide functional group. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group contains a boron atom and two oxygen atoms, and is often used in organic synthesis due to its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the boronic acid pinacol ester and the amide functional groups. The boronic acid pinacol ester group is often used in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the boronic acid pinacol ester group could make it reactive towards palladium catalysts in a Suzuki cross-coupling reaction .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediate
This compound is often used as an intermediate in organic synthesis . It can be used to create a variety of other compounds, which can then be used in further chemical reactions.
Borylation Reactions
The compound can be used in borylation reactions . Specifically, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration Reactions
It can also be used in hydroboration reactions . This involves the addition of boron to alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Synthesis of Novel Copolymers
The compound can be employed in the synthesis of novel copolymers . These copolymers can have unique optical and electrochemical properties, making them useful in a variety of applications .
Research and Development
As with many chemical compounds, “N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide” is used in research and development . Scientists and researchers use it to explore its properties and potential applications in various fields.
Wirkmechanismus
Target of Action
Compounds with similar structures are often used in the suzuki-miyaura coupling reaction , which suggests that this compound might also be involved in similar reactions.
Mode of Action
Based on its structure, it can be inferred that it may act as a boron source in various chemical reactions, particularly in the suzuki-miyaura coupling reaction . In this reaction, the boron atom in the compound can form a bond with a carbon atom in another molecule, facilitating the coupling of two molecules.
Biochemical Pathways
Given its potential role in the suzuki-miyaura coupling reaction , it can be inferred that it may be involved in the synthesis of various organic compounds.
Result of Action
Its potential role in the suzuki-miyaura coupling reaction suggests that it may contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of various organic compounds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)14-9-11-15(12-10-14)20-16(21)13-7-5-6-8-13/h9-13H,5-8H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUBMABYGZOVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1406621.png)


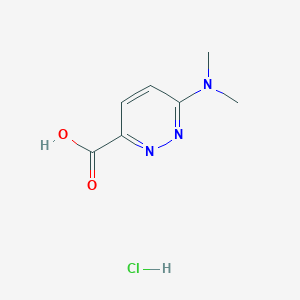
![(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate](/img/structure/B1406627.png)
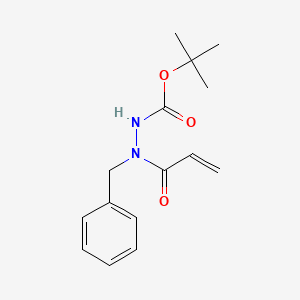
![[3-(5-Aminopyrazin-2-yl)phenyl]methanol](/img/structure/B1406630.png)
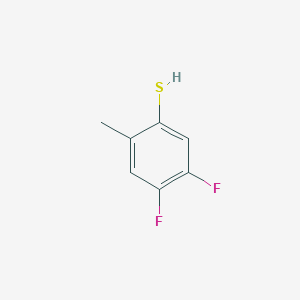
![1-Propanone, 1-[4-(1-azetidinyl)phenyl]-](/img/structure/B1406633.png)
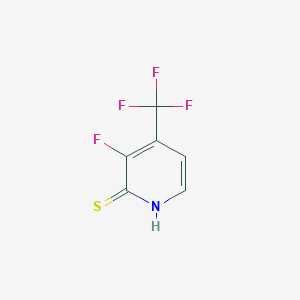
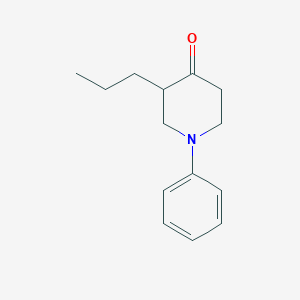

![4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1406638.png)
